b-D-Glucopyranoside,octyl-d17(9ci)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

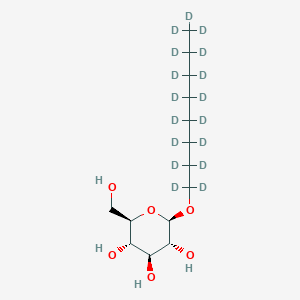

b-D-Glucopyranoside,octyl-d17(9ci): 1-O-n-Octyl-β-D-glucopyranoside-d17 , is a non-ionic detergent widely used in biochemical and biotechnical applications. It is particularly useful in the solubilization and crystallization of membrane proteins . This compound is a deuterated form of n-Octyl β-D-glucopyranoside, which means it contains deuterium atoms, making it valuable for various research purposes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranoside,octyl-d17(9ci) typically involves the enzymatic catalysis of glucose and octanol in non-aqueous reaction systems. The process can be carried out in organic solvents, ionic liquids, or co-solvent mixtures. For instance, the highest yield of octyl β-D-glucopyranoside (67 mol%) was obtained in a reaction containing 0.5 M glucose, 3 units per milliliter of enzyme in 20% (v/v) octanol and 70% (v/v) [BMIm][PF6] at 30°C .

Industrial Production Methods: Industrial production of b-D-Glucopyranoside,octyl-d17(9ci) involves similar enzymatic processes but on a larger scale. The use of engineered β-glucosidase in organic solvents and ionic liquids has shown great potential for commercial production due to its regio- and stereo-selectivity under mild conditions .

Análisis De Reacciones Químicas

Types of Reactions: b-D-Glucopyranoside,octyl-d17(9ci) primarily undergoes hydrolysis and transglucosylation reactions. These reactions are catalyzed by β-glucosidase enzymes.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the breakdown of b-D-Glucopyranoside,octyl-d17(9ci) into glucose and octanol in the presence of water and β-glucosidase.

Transglucosylation: This reaction involves the transfer of a glucosyl group from one molecule to another, facilitated by β-glucosidase in non-aqueous media.

Major Products:

Hydrolysis: Glucose and octanol.

Transglucosylation: Various alkyl glucosides depending on the acceptor molecule used in the reaction.

Aplicaciones Científicas De Investigación

b-D-Glucopyranoside,octyl-d17(9ci) is extensively used in scientific research due to its unique properties:

Mecanismo De Acción

b-D-Glucopyranoside,octyl-d17(9ci) exerts its effects primarily through its surfactant properties. It interacts with membrane proteins, solubilizing them and facilitating their crystallization. The deuterium atoms in its structure make it useful as a tracer in studying the pharmacokinetics and metabolic profiles of drugs . The compound inhibits cavitation-induced cell lysis, making it valuable in cell biology research .

Comparación Con Compuestos Similares

n-Octyl β-D-glucopyranoside: The non-deuterated form, widely used for similar applications.

n-Dodecyl β-D-maltoside: Another non-ionic detergent used for solubilizing membrane proteins.

n-Decyl β-D-glucopyranoside: Similar in structure but with a longer alkyl chain, used for similar purposes.

Uniqueness: b-D-Glucopyranoside,octyl-d17(9ci) is unique due to its deuterium atoms, which make it particularly valuable for research involving isotopic labeling and tracing.

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-LNYSLXKBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B3000122.png)

![Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate](/img/structure/B3000123.png)

![methyl 3-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B3000127.png)

![(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-methylsulfonylprop-2-enamide](/img/structure/B3000132.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B3000136.png)

![1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B3000141.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3000142.png)